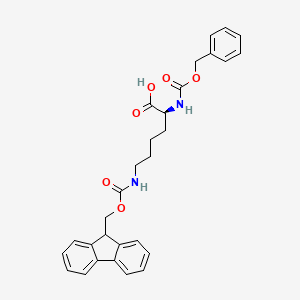
(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of lysine, an essential amino acid, and is commonly used in peptide synthesis due to its protective groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine involves the protection of the amino groups of lysine. The process typically includes the following steps :
Protection of the α-amino group: The α-amino group of lysine is protected using a benzyloxycarbonyl (Cbz) group.
Protection of the ε-amino group: The ε-amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) group.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine undergoes several types of reactions, including :
Deprotection Reactions: Removal of the protective groups (Fmoc and Cbz) under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides with specific sequences, where the lysine derivative acts as a building block .
科学的研究の応用
N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine has several scientific research applications :
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medical Research: Investigated for its potential in drug development and therapeutic applications.
Industrial Applications: Utilized in the production of synthetic peptides for various industrial purposes.
作用機序
The mechanism of action of N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine involves its role as a protected lysine derivative . The protective groups (Fmoc and Cbz) prevent unwanted reactions during peptide synthesis. Upon deprotection, the lysine residue can participate in peptide bond formation, contributing to the synthesis of the desired peptide or protein.
類似化合物との比較
N-Α-[(tert-Butoxycarbonyl)-L-lysine]: Another lysine derivative with a different protective group.
N-Α-[(9-Fluorenylmethoxycarbonyl)-L-lysine]: Similar to the compound but lacks the Cbz group.
Uniqueness: N-Ε-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-Α-[(phenylmethoxy)carbonyl]-L-lysine is unique due to the presence of both Fmoc and Cbz protective groups, making it highly versatile in peptide synthesis .
生物活性
(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid, often referred to as a fluorenyl derivative, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a fluorenyl group, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections explore the biological activity of this compound based on recent research findings.
Structural Characteristics
The structure of this compound can be broken down into key components:
| Component | Description |
|---|---|
| Fluorenyl Group | Contributes to biological activity |
| Methoxycarbonyl Moiety | Enhances solubility and reactivity |
| Benzyloxycarbonyl Group | Potentially influences enzyme interactions |
Antimicrobial Activity
Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aryl moiety has been correlated with enhanced antimicrobial efficacy against both planktonic and biofilm states of bacteria .
Anticancer Properties
Fluorenone derivatives have also been investigated for their anticancer potential. A study demonstrated that certain derivatives act as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair. The introduction of linear alkyl groups in these compounds was found to enhance their antiproliferative activity against cancer cell lines . Additionally, the fluorenone scaffold has been identified as a promising pharmacophore for developing new antitumor agents .
Anti-inflammatory Effects
Compounds similar to this compound have shown potential anti-inflammatory effects. These compounds can inhibit enzymes involved in inflammatory pathways, suggesting their utility in treating conditions characterized by excessive inflammation.
Case Studies
- Inhibition of Bacterial Growth : A series of fluorenone derivatives were synthesized and tested against multi-drug resistant bacterial strains. Results indicated that some compounds exhibited comparable activity to standard antibiotics at low concentrations, showcasing their potential as alternative therapeutic agents .
- Antitumor Activity : Compounds derived from the fluorenone structure were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that specific modifications to the side chains significantly increased their effectiveness in inhibiting tumor growth .
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways was assessed through molecular docking studies. Results indicated strong binding affinities to target enzymes, suggesting a mechanism through which these compounds exert their biological effects .
特性
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKPRSYVVUBTR-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














